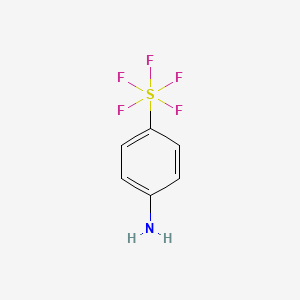

4-Aminophenylsulfur Pentafluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGZUHNSMNNSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381310 | |

| Record name | 4-Aminophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2993-24-0 | |

| Record name | 4-Aminophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminophenyl)sulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Aminophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylsulfur pentafluoride, also known as 4-(pentafluorosulfonyl)aniline, is an organofluorine compound of increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the pentafluorosulfonyl (SF₅) group, a bioisostere of the trifluoromethyl (CF₃) group, imparts unique electronic and physicochemical properties to the parent aniline molecule. This guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₅NS | Chem-Impex[1] |

| Molecular Weight | 219.18 g/mol | Chem-Impex[1] |

| Melting Point | 67.5-68 °C | Sigma-Aldrich[2] |

| Boiling Point | Not available (for 3-isomer: 87 °C at 3.2 mmHg) | N/A |

| Appearance | Solid | ChemScene |

| Solubility | Soluble in methanol | Santa Cruz Biotechnology |

| pKa | Not available (predicted for 3-isomer: 2.86 ± 0.10) | N/A |

| LogP (predicted) | 3.9262 | ChemScene[3] |

| CAS Number | 2993-24-0 | Chem-Impex[1] |

Synthesis and Characterization

The synthesis of this compound has been described in the literature, providing a pathway for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on the work of Nava, Jesih, and Goreshnik (2008).

Step 1: Synthesis of 4-Nitrophenylsulfur Pentafluoride

-

Reactants: Bis-(4-nitrophenyl)-disulfide, Silver(II) fluoride (AgF₂)

-

Solvent: 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113)

-

Procedure:

-

A suspension of bis-(4-nitrophenyl)-disulfide and a molar excess of AgF₂ in Freon 113 is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove solid byproducts.

-

The filtrate is concentrated under reduced pressure to yield crude 4-nitrophenylsulfur pentafluoride.

-

The crude product is purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Reactant: 4-Nitrophenylsulfur pentafluoride

-

Reducing Agent: Hydrogen gas (H₂)

-

Catalyst: Platinum(IV) oxide (PtO₂)

-

Solvent: Ethanol

-

Procedure:

-

4-Nitrophenylsulfur pentafluoride is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of PtO₂ is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons ortho and meta to the amino group. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon attached to the SF₅ group will be significantly influenced by the strong electron-withdrawing nature of the substituent.

-

¹⁹F NMR: The fluorine NMR is a key technique for characterizing this compound. The spectrum is expected to show a characteristic A₄B pattern for the SF₅ group, with one signal for the four equatorial fluorine atoms and another for the single axial fluorine atom. The equatorial fluorines will appear as a doublet coupled to the axial fluorine, and the axial fluorine will appear as a quintet coupled to the four equatorial fluorines.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. Strong S-F stretching bands are also expected.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (219.18 g/mol ). Fragmentation patterns would likely involve the loss of fluorine atoms and cleavage of the aniline ring.

Reactivity and Stability

The pentafluorosulfonyl group is known for its high thermal and chemical stability. This stability is attributed to the strong sulfur-fluorine bonds. The SF₅ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The amino group, being an activating group, will direct electrophilic attack to the ortho positions. The reactivity of the amino group itself (e.g., in acylation or diazotization reactions) is also influenced by the electronic effects of the SF₅ substituent.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a two-step process, as illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

The characterization of the final product involves a series of analytical techniques to confirm its identity and purity.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable building block in modern chemistry, offering a unique combination of properties due to the presence of the pentafluorosulfonyl group. This guide has summarized its core physicochemical characteristics, provided a detailed synthetic protocol, and outlined the expected analytical characterization. While specific experimental spectroscopic data remains elusive in publicly accessible literature, the information provided herein serves as a robust foundation for researchers and professionals working with this intriguing molecule. Further research to fully elucidate its spectroscopic properties and explore its potential in various applications is warranted.

References

- 1. (PDF) Acta Crystallographica Section E: Structure Reports [research.amanote.com]

- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 3. massbank.eu [massbank.eu]

- 4. Acta Crystallographica Section E-structure Reports Online (International Union of Crystallography) | 38503 Publications | 74132 Citations | Top authors | Related journals [scispace.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(pentafluoro-λ6-sulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-(pentafluoro-λ6-sulfanyl)aniline, a valuable building block in medicinal chemistry and materials science. The introduction of the pentafluorosulfanyl (SF₅) group can significantly alter the physicochemical properties of organic molecules, offering unique opportunities for the design of novel pharmaceuticals and functional materials.

Physicochemical Properties

4-(pentafluoro-λ6-sulfanyl)aniline, also known as 4-aminophenylsulfur pentafluoride, is a solid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₅NS | [1] |

| Molecular Weight | 219.18 g/mol | [2] |

| Melting Point | 64 °C | [1] |

| Appearance | White to light yellow crystalline powder | |

| CAS Number | 2993-24-0 | [1] |

Synthesis of 4-(pentafluoro-λ6-sulfanyl)aniline

A multi-step synthesis starting from bis-(4-nitrophenyl)-disulfide has been reported.[3] The overall synthetic pathway involves three main stages: fluorination of the disulfide, purification of the nitro intermediate, and subsequent reduction to the target aniline derivative.

Figure 1: Synthetic workflow for 4-(pentafluoro-λ6-sulfanyl)aniline.

Experimental Protocol

Step 1: Synthesis of 4-nitrophenylsulfur-pentafluoride [3]

-

Materials:

-

bis-(4-nitrophenyl)-disulfide

-

Silver (II) fluoride (AgF₂)

-

Trichlorofluoromethane (CFC₁₁₃)

-

-

Procedure:

-

In a suitable reaction vessel, a suspension of bis-(4-nitrophenyl)-disulfide in trichlorofluoromethane is prepared.

-

Silver (II) fluoride is added portion-wise to the suspension under an inert atmosphere.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitoring by TLC or GC).

-

Upon completion, the reaction mixture is filtered to remove solid byproducts.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-nitrophenylsulfur-pentafluoride.

-

Step 2: Purification of 4-nitrophenylsulfur-pentafluoride [3]

-

Method: Preparative High-Performance Liquid Chromatography (HPLC)

-

Procedure:

-

The crude product from Step 1 is dissolved in a suitable solvent.

-

The solution is purified by preparative HPLC to yield 95% pure 4-nitrophenylsulfur-pentafluoride.

-

Step 3: Synthesis of 4-(pentafluoro-λ6-sulfanyl)aniline [3]

-

Materials:

-

95% pure 4-nitrophenylsulfur-pentafluoride

-

Ethanol (acidified with HCl)

-

Platinum (IV) oxide (PtO₂) catalyst

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Pentane

-

-

Procedure:

-

4-nitrophenylsulfur-pentafluoride is dissolved in acidic ethanol.

-

A catalytic amount of PtO₂ is added to the solution.

-

The mixture is subjected to hydrogenation with hydrogen gas until the nitro group is fully reduced.

-

The catalyst is removed by filtration.

-

The resulting solution containing 4-(pentafluoro-λ6-sulfanyl)aniline hydrochloride is neutralized by the addition of a sodium bicarbonate water solution.

-

The free base, 4-(pentafluoro-λ6-sulfanyl)aniline, is extracted with diethyl ether.

-

The combined organic extracts are dried and concentrated.

-

The final product is recrystallized from pentane.

-

Characterization of 4-(pentafluoro-λ6-sulfanyl)aniline

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. The aromatic protons are expected to show a characteristic splitting pattern (e.g., two doublets for the A₂B₂ system). |

| ¹³C NMR | Signals for the aromatic carbons. The carbon attached to the SF₅ group will show a characteristic chemical shift. |

| ¹⁹F NMR | A characteristic A₄B pattern for the SF₅ group, consisting of a quintet for the axial fluorine and a doublet for the four equatorial fluorines.[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (219.18 m/z).[2] |

| Elemental Analysis | Calculated percentages for C, H, F, N, and S should match the experimental values. |

Crystallographic Data

The crystal structure of 4-(pentafluoro-λ6-sulfanyl)aniline has been reported.[3][5] The key structural features are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| S-C bond length | 1.786(3) Å | [3] |

| S-F (equatorial) bond lengths | 1.577(2) - 1.586(2) Å | [3] |

| S-F (axial) bond length | 1.600(2) Å | [3] |

The environment around the sulfur atom is approximately octahedral, with the axial S-F bond being slightly elongated compared to the equatorial S-F bonds.[5]

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the structure and purity of the synthesized molecule.

Figure 2: Logical workflow for the characterization of 4-(pentafluoro-λ6-sulfanyl)aniline.

Safety Information

4-(pentafluoro-λ6-sulfanyl)aniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.[1] It is classified as a toxic solid.[1] Personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn.

Conclusion

This guide provides a comprehensive overview of the synthesis and characterization of 4-(pentafluoro-λ6-sulfanyl)aniline. The detailed experimental protocol and characterization framework will be valuable for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in utilizing this unique fluorinated building block. Further research to develop more efficient and scalable synthetic routes and to fully elucidate the biological and material properties of its derivatives is warranted.

References

- 1. 4-(pentafluoro-λ<sup>6</sup>-sulfanyl)aniline|2993-24-0 - MOLBASE Encyclopedia [m.molbase.com]

- 2. Pentafluorosulfanyl aniline | C6H6F5NS | CID 88249102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-phenyl-sulfur penta-fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pentafluorosulfanyl Group: An In-depth Technical Guide to its Electronic Properties and Applications

Executive Summary: The pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Often dubbed a "super-trifluoromethyl group," it possesses a unique combination of electronic and physicochemical properties, including extreme stability, high electronegativity, and notable lipophilicity. These characteristics make it a powerful tool for modulating the properties of organic molecules to enhance their performance in biological and material contexts. This technical guide provides a comprehensive overview of the core electronic properties of the SF5 group, details the experimental and computational methodologies used for its characterization, and explores its impact on drug development and molecular design.

Introduction to the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF5) group, consisting of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, is gaining prominence as a key functional group.[1] Its structure imparts exceptional thermal and chemical stability, a consequence of the strong S-F bonds.[1][2] Despite early synthetic challenges, advancements in chemical methods are making SF5-containing building blocks more accessible, fueling a surge in research.[3][4] In medicinal chemistry, the SF5 group is particularly valued for its ability to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates, often leading to improved efficacy and metabolic stability.[1][2]

Core Electronic and Physicochemical Properties

The utility of the SF5 group stems from a unique confluence of potent electronic effects and distinct physical properties. These characteristics often surpass those of the well-established trifluoromethyl (CF3) group, providing chemists and drug designers with a powerful alternative for molecular engineering.

Electronegativity and Inductive Effects

With a Pauling electronegativity (χ) value of 3.65, the SF5 group is one of the most electronegative functional groups in organic chemistry, significantly exceeding that of the CF3 group (χ = 3.36).[5][6] This high electronegativity results in a powerful electron-withdrawing inductive effect, which can profoundly alter the electronic distribution and reactivity of the molecule to which it is attached.[2]

Hammett and Taft Parameters

The electron-withdrawing nature of the SF5 group is quantitatively described by its Hammett and Taft parameters. These parameters are crucial for predicting how the group will influence reaction rates and equilibria in aromatic and aliphatic systems, respectively. The SF5 group exhibits large positive Hammett constants (σ) for both the meta and para positions, indicating a strong electron-withdrawing capability through both inductive (field) and resonance effects.[7][8] The inductive component (σI = 0.55) is notably stronger than that of the CF3 group (σI = 0.39).[6]

Dipole Moment

The significant difference in electronegativity between sulfur and fluorine atoms leads to a substantial molecular dipole moment. For instance, the calculated dipole moment of pentafluorosulfanylmethane is 2.78 D, which is considerably larger than that of 1,1,1-trifluoroethane (2.06 D).[5] This strong dipole can influence intermolecular interactions and the stereochemical outcomes of chemical reactions.[5]

Physicochemical Properties: Lipophilicity

A remarkable and somewhat paradoxical property of the SF5 group is its ability to increase the lipophilicity of a molecule despite its high polarity.[1][2] This is quantified by the Hansch lipophilicity parameter (π), which is a measure of a substituent's contribution to a molecule's partitioning between octanol and water. The SF5 group has a higher π value than the CF3 and OCF3 groups, suggesting it can enhance a molecule's ability to permeate biological membranes.[7][8][9] This is further evidenced by the higher measured Log P values of SF5-containing compounds compared to their CF3 analogues.[7][9]

Data Summary: Electronic and Physicochemical Parameters

The following tables summarize the key quantitative parameters of the pentafluorosulfanyl group, providing a comparative perspective with other common fluorine-containing substituents.

Table 1: Electronic and Electronegativity Parameters

| Parameter | Symbol | SF5 Group | CF3 Group | Reference(s) |

| Hammett Constant (para) | σp | 0.68 | 0.54 | [5][6][7][8] |

| Hammett Constant (meta) | σm | 0.61 | 0.43 | [7][8] |

| Taft Inductive Constant | σI | 0.55 | 0.39 | [6] |

| Pauling Electronegativity | χ | 3.65 | 3.36 | [5][6] |

Table 2: Physicochemical and Steric Parameters

| Parameter | Symbol | SF5 Group | CF3 Group | tert-Butyl Group | Reference(s) |

| Hansch Lipophilicity | π | 1.23 | 0.88 | - | [7][8][9] |

| Molecular Volume | - | 55.4 ų | 34.6 ų | 76.9 ų | [7] |

Experimental and Computational Methodologies

The characterization of the electronic properties of the SF5 group relies on a combination of advanced spectroscopic, diffraction, and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a primary tool for the characterization of SF5-containing molecules. The technique is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Experimental Protocol: ¹⁹F NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the SF5-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is adjusted to ensure sufficient signal-to-noise within a reasonable acquisition time.

-

Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Data Acquisition: Acquire a standard 1D ¹⁹F spectrum. A typical ¹⁹F NMR spectrum of an aromatic SF5 group shows a characteristic AX₄ spin system, appearing as a quintet for the axial fluorine (Fₐ) and a doublet for the four equatorial fluorines (Fₑ).[10][11] The coupling constant (J Fₐ-Fₑ) is typically around 150 Hz.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).

-

Advanced Experiments: For complex molecules, 2D correlation experiments such as ¹H-¹⁹F HETCOR can be employed to establish through-bond connectivities.[10]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[12]

Methodology: Gas-Phase Electron Diffraction

-

Sample Introduction: The volatile SF5-containing compound is introduced into a high-vacuum diffraction chamber (typically 10⁻⁷ mbar) through a fine nozzle, creating a gaseous molecular beam.[12]

-

Electron Beam Interaction: A high-energy, monochromatic electron beam (typically 40-60 keV) is directed perpendicular to the molecular beam.[12][13]

-

Diffraction and Detection: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings. This pattern is captured on a detector, such as a photographic plate or a modern CCD-based system.[12][13]

-

Data Analysis: The radial distribution of scattered electron intensity is measured. This data is then computationally fitted to a theoretical model of the molecule's geometry. By iteratively refining the model's bond lengths, bond angles, and dihedral angles, an accurate three-dimensional structure is determined.[12]

Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the SF5-compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A suitable crystal (ideally >0.1 mm in all dimensions) is selected.[14]

-

Crystal Mounting: The crystal is mounted on a goniometer head, often at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.[15]

-

Data Collection: The mounted crystal is placed in a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on an area detector.[14][15]

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods (structure solution). These initial positions are then refined against the experimental data to yield a final, highly accurate molecular structure.[14]

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are an indispensable tool for predicting and rationalizing the electronic properties of molecules containing the SF5 group.

Methodology: DFT Calculations

-

Input File Preparation: A molecular geometry input file is created, specifying the atomic coordinates of the SF5-containing molecule. The desired level of theory (exchange-correlation functional, e.g., B3LYP) and basis set (e.g., 6-31G(d)) are defined.[2]

-

Geometry Optimization: A calculation is performed to find the lowest energy (most stable) conformation of the molecule.

-

Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. These include:

-

Mulliken or Natural Bond Orbital (NBO) charges: To quantify the charge distribution and polarity.[2]

-

Molecular Orbitals (HOMO/LUMO): To understand electronic transitions and reactivity.

-

NMR Chemical Shifts: To predict and help assign experimental spectra.

-

Vibrational Frequencies: To predict infrared spectra and confirm the optimized structure is a true energy minimum.

-

-

Analysis: The output files are analyzed to extract the desired electronic properties, which can then be compared with experimental data.[2]

Applications and Implications in Molecular Design

The distinct electronic signature of the SF5 group provides significant advantages in the design of bioactive molecules and advanced materials.

Bioisosteric Replacement

The SF5 group is often considered a bioisostere for other common functional groups like the trifluoromethyl (-CF3), tert-butyl (-tBu), and nitro (-NO2) groups. Its steric bulk is intermediate between -CF3 and -tBu, while its electronic effect is significantly more withdrawing than all three. This allows for the fine-tuning of a molecule's size, shape, and electronic properties to optimize interactions with biological targets.[1]

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. medium.com [medium.com]

- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Structure and Bonding of 4-Aminophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylsulfur pentafluoride, also known as 4-(pentafluoro-λ⁶-sulfanyl)aniline, is a unique chemical entity that has garnered significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The incorporation of the pentafluorosulfanyl (SF₅) group, a bioisostere of the tert-butyl group, imparts a range of desirable properties to aromatic systems. These include enhanced metabolic stability, increased lipophilicity, and strong electron-withdrawing characteristics, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the structure, bonding, and key experimental data related to this compound, serving as a valuable resource for researchers and professionals working with this versatile building block.

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing a pseudo-octahedral geometry around the sulfur atom. The sulfur atom is bonded to one carbon atom of the phenyl ring and five fluorine atoms. The SF₅ group is a potent electron-withdrawing group, which influences the electronic properties of the entire molecule.

Crystallographic Data

The following table summarizes the key bond lengths and angles for this compound, as determined by X-ray crystallography.

| Parameter | Value |

| Bond Lengths (Å) | |

| S1–C1 | 1.786(3) |

| S1–F1 (axial) | 1.600(2) |

| S1–F2 (equatorial) | 1.586(2) |

| S1–F3 (equatorial) | 1.577(2) |

| S1–F4 (equatorial) | 1.577(2) |

| S1–F5 (equatorial) | 1.586(2) |

| C4–N1 | 1.393(4) |

| Bond Angles (°) | |

| C1–S1–F1 (axial) | 93.1(1) |

| C1–S1–F (equatorial) | 90.0 (avg) |

| F(axial)–S1–F(eq) | 86.9 (avg) |

| F(eq)–S1–F(eq) | 89.9 (avg), 173.8 (avg) |

Data obtained from the single-crystal X-ray diffraction study by Nava, Jesih, and Goreshnik.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, starting from bis-(4-nitrophenyl)-disulfide. The following protocol is based on the original work by Sheppard and subsequent modifications.

Step 1: Fluorination of Bis-(4-nitrophenyl)-disulfide

-

Reagents: Bis-(4-nitrophenyl)-disulfide, Silver (II) fluoride (AgF₂), inert solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane).

-

Procedure: A suspension of bis-(4-nitrophenyl)-disulfide in the inert solvent is treated with an excess of silver (II) fluoride. The reaction is typically stirred at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is filtered to remove the silver salts, and the solvent is removed under reduced pressure to yield crude 4-nitrophenylsulfur pentafluoride.

Step 2: Reduction of 4-Nitrophenylsulfur Pentafluoride

-

Reagents: 4-Nitrophenylsulfur pentafluoride, Reducing agent (e.g., H₂ gas with a catalyst like PtO₂, or a metal/acid system like Sn/HCl), solvent (e.g., ethanol).

-

Procedure: The crude 4-nitrophenylsulfur pentafluoride is dissolved in a suitable solvent and subjected to reduction. If using catalytic hydrogenation, the solution is placed in a hydrogenation apparatus with the catalyst and pressurized with hydrogen gas. The reaction is monitored until the uptake of hydrogen ceases. Alternatively, chemical reduction can be performed by adding a metal and acid to the solution. After the reduction is complete, the catalyst is filtered off (if used), and the solvent is removed.

Step 3: Purification of this compound

-

Procedure: The crude product is purified by recrystallization from a suitable solvent system, such as diethyl ether/pentane, to yield pure this compound as a crystalline solid.

An In-depth Technical Guide to the Solubility and Stability of 4-Aminophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylsulfur pentafluoride, a compound featuring the exceptionally robust pentafluorosulfanyl (SF₅) group, is a building block of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties and high stability make it an attractive moiety for the development of novel pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, including detailed experimental protocols for in-house assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2993-24-0 | [1] |

| Molecular Formula | C₆H₆F₅NS | [1] |

| Molecular Weight | 219.17 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Melting Point | 63 - 68 °C | [1] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas | [2][3] |

Solubility Profile

Known Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [2][3][4] |

| Water | Data not available | - |

| DMSO | Data not available | - |

| DMF | Data not available | - |

| Acetonitrile | Data not available | - |

| Ethyl Acetate | Data not available | - |

| Dichloromethane | Data not available | - |

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following general protocol can be used to determine the solubility of this compound in various solvents. This protocol is based on standard methods for determining the solubility of organic compounds.[6][7][8]

Objective: To determine the approximate solubility of this compound in a selection of laboratory solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Initial Qualitative Assessment:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the selected solvent in small portions, vortexing after each addition.

-

Visually observe if the solid dissolves completely. Record as "soluble" or "insoluble" at this concentration (~33 mg/mL).

-

-

Quantitative Determination (for soluble compounds):

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the supernatant to remove any undissolved solid.

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

-

Analyze the concentration of the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or g/L.

-

Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of solubility.

Stability Profile

The pentafluorosulfanyl (SF₅) group is renowned for its exceptional stability, often being referred to as a "super-trifluoromethyl" group.[8][9] This high stability is a key feature of this compound.

Key Stability Characteristics

-

Thermal Stability: Arylsulfur pentafluorides exhibit high thermal stability.[5][9] However, supplier data indicates that this compound is heat sensitive and should be stored at refrigerated temperatures.[2][3]

-

Chemical Stability: The SF₅ group is remarkably resistant to chemical degradation.[7][10] It is stable under strongly oxidizing and reducing conditions, as well as in the presence of strong acids and bases.[5]

-

Metabolic Stability: The robustness of the S-F bonds in the SF₅ group contributes to high metabolic stability, making it an attractive moiety for drug design to prevent metabolic degradation.[10][11]

-

Hydrolytic Stability: The SF₅ group possesses high hydrolytic stability, which is comparable to or exceeds that of the trifluoromethyl (CF₃) group.[5]

-

Photodegradation: Despite its general stability, the pentafluorosulfanyl group has been shown to be susceptible to photodegradation under certain environmentally relevant conditions.[12]

-

Air Sensitivity: The compound is noted to be air sensitive, necessitating storage under an inert atmosphere.[2][3]

Logical Diagram: Comparative Stability of SF₅ vs. CF₃ Groups

Caption: Comparison of key physicochemical properties of the SF₅ and CF₃ groups.

Experimental Protocol for Chemical Stability Assessment

The following is a generalized protocol for assessing the chemical stability of this compound under various stress conditions, based on standard pharmaceutical industry practices.[1][13][14]

Objective: To evaluate the stability of this compound under conditions of hydrolysis, oxidation, and photolysis.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 2, 7, 12)

-

Hydrogen peroxide solution (3%)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Temperature-controlled incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Studies:

-

Hydrolysis:

-

Dilute the stock solution in acidic (e.g., 0.1 N HCl), neutral (e.g., water or PBS), and basic (e.g., 0.1 N NaOH) media to a final concentration of approximately 0.1 mg/mL.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute with mobile phase for analysis.

-

-

Oxidation:

-

Dilute the stock solution in a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature for a defined period, monitoring for degradation.

-

-

Photostability:

-

Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the samples after exposure.

-

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Determine the percentage of the parent compound remaining and identify any major degradation products.

-

Workflow for Chemical Stability Assessment

Caption: A general workflow for assessing the chemical stability of a compound.

Conclusion

This compound is a compound of considerable interest due to the exceptional stability conferred by the pentafluorosulfanyl group. While quantitative solubility data is sparse, its reported solubility in methanol and the inherent lipophilicity of the SF₅ moiety suggest it will be soluble in a range of organic solvents. The provided experimental protocols offer a framework for researchers to determine these properties in their own laboratories. The high thermal, chemical, and metabolic stability of the SF₅ group makes this compound a valuable building block for the creation of robust molecules in the fields of drug discovery and materials science. However, its sensitivity to heat and air necessitates careful handling and storage.

References

- 1. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Cas 24900-69-4,4-[(4-FLUOROPHENYL)SULFANYL]ANILINE | lookchem [lookchem.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iipseries.org [iipseries.org]

- 11. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. sites.unimi.it [sites.unimi.it]

The Advent of a "Super" Functional Group: A Technical Guide to the Discovery and History of Aryl SF5 Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group, often dubbed a "super-trifluoromethyl" group, has emerged as a compelling substituent in modern chemistry, offering a unique combination of properties highly sought after in pharmaceutical and agrochemical research.[1][2] Its strong electron-withdrawing nature surpasses that of the trifluoromethyl (CF3) group, and it imparts exceptional chemical and thermal stability, along with high lipophilicity.[1][2] Despite its discovery in the mid-20th century, the widespread application of aryl SF5 compounds was historically hindered by challenging and low-yielding synthetic methods. This guide provides an in-depth exploration of the pivotal discoveries and the evolution of synthetic strategies that have brought this remarkable functional group to the forefront of chemical sciences.

The Pioneering Discovery by William A. Sheppard

The journey of aryl SF5 compounds began in the early 1960s with the groundbreaking work of William A. Sheppard at DuPont. In his seminal 1962 paper in the Journal of the American Chemical Society, Sheppard reported the first synthesis of pentafluorosulfanylbenzene (C6H5SF5).[3][4] The method involved the direct fluorination of diphenyl disulfide with silver(II) fluoride (AgF2). While revolutionary, this approach suffered from harsh reaction conditions and a very low yield of only 9%.[1][2]

Table 1: Sheppard's Initial Synthesis of Pentafluorosulfanylbenzene

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diphenyl disulfide | AgF2 | 1,1,2-trichlorotrifluoroethane | 120-130 | 8 | 9 |

Experimental Protocol: Sheppard's Synthesis of Pentafluorosulfanylbenzene (1962)

A mixture of 21.8 g (0.1 mole) of diphenyl disulfide and 146 g (1.0 mole) of silver(II) fluoride in 200 mL of 1,1,2-trichlorotrifluoroethane was stirred and refluxed for 8 hours. The reaction mixture was filtered to remove silver and silver(I) fluoride. The filtrate was washed with aqueous sodium carbonate solution, then with water, and dried over anhydrous magnesium sulfate. Fractional distillation of the solvent followed by the product gave 3.7 g (9% yield) of pentafluorosulfanylbenzene as a colorless liquid.

The Evolution of Synthetic Methodologies: A Journey Towards Practicality

The initial discovery by Sheppard laid the foundation for the field, but the impractically low yields spurred further research into more efficient synthetic routes. The subsequent decades witnessed the development of several key methodologies, each addressing the limitations of its predecessors.

The Dolbier Approach: A More Convenient Three-Step Synthesis

In 2004, a significant advancement was reported by William R. Dolbier, Jr., and Tatiana A. Sergeeva. Their three-step synthesis of pentafluorosulfanylbenzene, starting from 1,4-cyclohexadiene, offered a much-improved overall yield of over 70%.[5][6] This method involves the addition of SF5Cl to a dichlorocyclohexene intermediate, followed by dehydrohalogenation to form the aromatic ring.[3]

Table 2: Dolbier's Three-Step Synthesis of Pentafluorosulfanylbenzene

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1,4-Cyclohexadiene | SO2Cl2 | CCl4 | Room Temp | ~100 |

| 2 | 4,5-Dichlorocyclohexene | SF5Cl, Et3B | CH2Cl2 | -78 to Room Temp | 85 |

| 3 | 1,2-Dichloro-4-(pentafluorosulfanyl)cyclohexane | NaOEt | EtOH | Room Temp | 85 |

| Overall | >70 |

Experimental Protocol: Dolbier's Synthesis of Pentafluorosulfanylbenzene (2004)

Step 1: Synthesis of 4,5-Dichlorocyclohexene. To a solution of 1,4-cyclohexadiene (10.0 g, 0.125 mol) in CCl4 (100 mL) was added sulfuryl chloride (16.9 g, 0.125 mol) dropwise at room temperature. The reaction was stirred for 1 hour, after which the solvent was removed under reduced pressure to yield 4,5-dichlorocyclohexene as a colorless oil in nearly quantitative yield.

Step 2: Synthesis of 1,2-Dichloro-4-(pentafluorosulfanyl)cyclohexane. A solution of 4,5-dichlorocyclohexene (15.1 g, 0.10 mol) and SF5Cl (24.4 g, 0.15 mol) in CH2Cl2 (100 mL) was cooled to -78 °C. A 1.0 M solution of Et3B in hexanes (10 mL, 0.01 mol) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred overnight. The solvent was removed in vacuo to give the crude product, which was purified by column chromatography to afford 1,2-dichloro-4-(pentafluorosulfanyl)cyclohexane in 85% yield.

Step 3: Synthesis of Pentafluorosulfanylbenzene. To a solution of 1,2-dichloro-4-(pentafluorosulfanyl)cyclohexane (28.9 g, 0.085 mol) in ethanol (150 mL) was added a solution of sodium ethoxide (prepared from 7.8 g of Na in 100 mL of EtOH). The mixture was stirred at room temperature for 2 hours. The reaction was quenched with water and extracted with ether. The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The residue was distilled to give pentafluorosulfanylbenzene in 85% yield.

The Umemoto Process: A Practical Two-Step Production

A major breakthrough in the large-scale and practical synthesis of aryl SF5 compounds was achieved by Teruo Umemoto and his team.[7][8] Their method, published in 2012, involves a two-step process starting from readily available aryl disulfides or aryl thiols. The first step is the formation of a stable intermediate, arylsulfur chlorotetrafluoride (ArSF4Cl), by reacting the starting material with chlorine gas and an alkali metal fluoride. The second step involves the conversion of the ArSF4Cl intermediate to the final ArSF5 product using a fluorinating agent like zinc fluoride (ZnF2) or hydrogen fluoride (HF).[7][8][9] This method offers high yields, broad substrate scope, and is amenable to large-scale production.[7][8]

Table 3: Umemoto's Two-Step Synthesis of Substituted Aryl SF5 Compounds

| Substrate (Ar-) | Step 1 Yield (ArSF4Cl, %) | Step 2 Yield (ArSF5, %) | Overall Yield (%) |

| Phenyl | 85 | 92 | 78 |

| 4-Methylphenyl | 91 | 95 | 86 |

| 4-Chlorophenyl | 88 | 90 | 79 |

| 4-Nitrophenyl | 75 | 85 | 64 |

Experimental Protocol: Umemoto's Synthesis of 4-Methylphenylsulfur Pentafluoride (2012)

Step 1: Synthesis of 4-Methylphenylsulfur Chlorotetrafluoride. To a stirred suspension of potassium fluoride (58.1 g, 1.0 mol) in acetonitrile (500 mL) was added di-p-tolyl disulfide (24.6 g, 0.1 mol). The mixture was cooled to 0 °C, and chlorine gas was bubbled through the suspension for 4 hours while maintaining the temperature below 10 °C. The reaction mixture was then stirred at room temperature overnight. The solid was filtered off, and the filtrate was concentrated under reduced pressure. The residue was distilled under vacuum to give 4-methylphenylsulfur chlorotetrafluoride as a colorless liquid (44.2 g, 91% yield).

Step 2: Synthesis of 4-Methylphenylsulfur Pentafluoride. A mixture of 4-methylphenylsulfur chlorotetrafluoride (24.3 g, 0.1 mol) and zinc fluoride (10.3 g, 0.1 mol) in a pressure vessel was heated at 100 °C for 5 hours. After cooling, the reaction mixture was poured into water and extracted with dichloromethane. The organic layer was washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue was distilled under reduced pressure to afford 4-methylphenylsulfur pentafluoride as a colorless liquid (21.5 g, 95% yield).

Recent Innovations: Towards Safer and More Accessible Reagents

More recent developments have focused on overcoming the use of hazardous reagents like elemental fluorine and chlorine gas.

-

Direct Fluorination (Beier): Petr Beier and his group have explored the direct fluorination of diaryl disulfides using elemental fluorine (F2) in both batch and flow reactors, providing a more direct route to some aryl SF5 compounds, although handling F2 requires specialized equipment.[10]

-

Gas-Reagent-Free Synthesis (Togni): Antonio Togni's group developed a "gas-reagent-free" approach for the synthesis of ArSF4Cl intermediates using the readily handleable solid reagents trichloroisocyanuric acid (TCCA) and potassium fluoride.[11][12][13] This method avoids the need for chlorine gas, making the synthesis more accessible.[11][12][13]

-

Convergent Synthesis (Cornella): Josep Cornella's research group has introduced arylphosphorothiolates as versatile precursors for the synthesis of both ArSF4Cl and ArSF5 compounds, offering a convergent approach from various common starting materials.[1]

Conclusion

The field of aryl SF5 chemistry has undergone a remarkable transformation from its initial discovery. The journey from Sheppard's low-yielding, single-compound synthesis to the practical, scalable, and versatile methods developed by Umemoto, Dolbier, and others has been driven by the persistent pursuit of efficiency and safety. These advancements have unlocked the potential of the SF5 group, making a diverse range of aryl SF5 compounds readily accessible for investigation in drug discovery, agrochemicals, and materials science. The ongoing development of even safer and more efficient synthetic protocols promises to further expand the impact of this "super" functional group on the future of chemistry.

References

- 1. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 3. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A new synthesis of pentafluorosulfanylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new synthesis of pentafluorosulfanylbenzene. | Semantic Scholar [semanticscholar.org]

- 7. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 8. d-nb.info [d-nb.info]

- 9. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6 -sulfanyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Making the SF<sub>5</sub> Group More Accessible: A Gas‐Reagent‐Free Approach to Aryl Tetrafluoro‐λ<sup>6</sup>‐sulfanyl Chlorides | CiNii Research [cir.nii.ac.jp]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 4-Aminophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylsulfur pentafluoride is a unique chemical entity of growing interest in medicinal chemistry and materials science. The incorporation of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and electron-withdrawing character. Accurate structural elucidation and characterization are paramount for its application. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with closely related analogs.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 6.7 | Doublet | ~ 8-9 | H-2, H-6 |

| ~ 7.5 | Doublet | ~ 8-9 | H-3, H-5 |

| ~ 3.5 - 4.5 | Broad Singlet | - | -NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Predicted C-F Coupling | Assignment |

| ~ 155 | Triplet (small J) | C-4 |

| ~ 130 | Multiplet | C-1 |

| ~ 128 | Singlet | C-3, C-5 |

| ~ 114 | Singlet | C-2, C-6 |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 80 - 90 | Quintet (or multiplet) | J(Fₐₓ-Fₑq) ≈ 150 | 1F (axial) |

| ~ 60 - 70 | Doublet | J(Fₑq-Fₐₓ) ≈ 150 | 4F (equatorial) |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Doublet | N-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | Aromatic C=C stretch |

| 1600 - 1550 | Strong | N-H bend |

| 1300 - 1200 | Strong | C-N stretch |

| 850 - 800 | Strong | S-F stretch |

| 830 - 800 | Strong | p-disubstituted C-H bend |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 219 | [M]⁺ (Molecular Ion) |

| 200 | [M - F]⁺ |

| 127 | [M - F - SF₂]⁺ or [SF₅]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Detailed Spectroscopic Interpretation

-

¹H NMR: The aromatic region is expected to show an AA'BB' system, which simplifies to two doublets due to the para-substitution. The electron-donating amino group will shield the ortho protons (H-2, H-6), shifting them upfield relative to the protons meta to the amino group (H-3, H-5). The amino protons themselves will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon attached to the highly electronegative SF₅ group (C-1) and the carbon bonded to the nitrogen (C-4) are expected to be the most deshielded. The other aromatic carbons will be influenced by the combined electronic effects of the two substituents. Couplings to the fluorine atoms of the SF₅ group are expected, which may lead to complex splitting patterns for C-1.

-

¹⁹F NMR: The pentafluorosulfanyl group displays a characteristic AX₄ spin system. The four equatorial fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the single axial fluorine. The axial fluorine will appear as a quintet (or a more complex multiplet if coupling to aromatic protons is resolved) due to coupling with the four equatorial fluorines. The electron-donating amino group is expected to slightly shield the fluorine nuclei compared to the unsubstituted phenylsulfur pentafluoride.

-

IR Spectroscopy: The spectrum will be dominated by the characteristic vibrations of the functional groups. The N-H stretching of the primary amine will appear as a doublet in the 3400-3200 cm⁻¹ region. Strong absorptions corresponding to the S-F stretches of the SF₅ group are expected in the 850-800 cm⁻¹ region. Aromatic C-H and C=C stretching, as well as the C-N stretching and N-H bending vibrations, will also be present.

-

Mass Spectrometry: The molecular ion peak is expected at m/z 219. Common fragmentation pathways would likely involve the loss of a fluorine atom to give a peak at m/z 200, or cleavage of the C-S bond to yield fragments corresponding to the pentafluorosulfanyl cation ([SF₅]⁺ at m/z 127) and the aminophenyl cation ([C₆H₄NH₂]⁺ at m/z 92).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for fluorinated aromatic compounds like this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and potential long relaxation times, a larger number of scans and a longer relaxation delay (e.g., 5 seconds) may be necessary.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A proton-decoupled spectrum is often preferred to simplify the multiplets. A common reference standard is CFCl₃ (δ = 0 ppm).

4.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

4.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

-

Sample Preparation: For EI-MS, introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC inlet. For ESI-MS, prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or an LC inlet.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates a general workflow for the structural elucidation of a substituted aromatic compound using various spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Elucidation.

The Enduring Stability of Pentafluorosulfanyl Arenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry and materials science, lauded for its unique electronic properties and exceptional stability. This technical guide delves into the core of what makes SF₅-arenes remarkably robust: their thermal stability. By understanding the thermal decomposition characteristics and the methodologies used to assess them, researchers can better leverage the SF₅ moiety to design more resilient and effective molecules.

The "Super" Substituent: An Overview of the Pentafluorosulfanyl Group

The SF₅ group, often dubbed a "super-trifluoromethyl" group, is a sulfur atom bonded to five fluorine atoms in a square pyramidal geometry.[1] This arrangement confers a unique combination of properties, including high electronegativity, significant steric bulk, and, most notably, exceptional thermal and chemical stability.[1][2] The strong sulfur-fluorine bonds are highly resistant to cleavage, making the SF₅ group an attractive functional group for creating durable compounds.[1] In drug development, this robustness can translate to improved metabolic stability, a critical factor in a drug candidate's pharmacokinetic profile.[1]

Quantifying Thermal Stability: A Comparative Data Analysis

The thermal stability of pentafluorosulfanyl arenes is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal transitions.

While a comprehensive database of thermal stability for all SF₅-arenes is still an evolving area of research, available data for specific classes of these compounds demonstrate their high thermal resilience.

| Compound Class | Specific Compound | Decomposition Onset (°C) | Enthalpy (kJ/kg) | Analysis Method |

| Indoles | 2-SF₅-indole | > 165 | -1180 | DSC |

| N-methyl-2-SF₅-indole | > 310 | -1324 | DSC | |

| Liquid Crystals | 7O.2 SF₅ (meta-substituted) | Phase transition at 55 | 30.9 | DSC |

| 10O.2 SF₅ (meta-substituted) | Monotropic transition at 15 | - | DSC |

Table 1: Thermal Stability Data for Selected Pentafluorosulfanyl Arenes.

Experimental Protocols for Thermal Stability Assessment

Accurate and reproducible determination of thermal stability is paramount. The following sections outline detailed methodologies for TGA and DSC analysis of pentafluorosulfanyl arenes, based on established practices for organofluorine and pharmaceutical compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of a pentafluorosulfanyl arene by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments, Mettler Toledo).

Experimental Procedure:

-

Sample Preparation:

-

Accurately weigh 2-10 mg of the pentafluorosulfanyl arene sample into a clean, inert TGA pan (platinum or aluminum is commonly used).[3]

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.[3]

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C), for a sufficient time to ensure thermal stability before heating.

-

Ramp the temperature at a constant linear heating rate, commonly 10 °C/min, to a final temperature that is well above the expected decomposition point (e.g., 600-1000 °C).[4]

-

-

Data Acquisition and Analysis:

-

Continuously record the sample's mass as a function of temperature.

-

The resulting TGA curve will plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset temperature of decomposition is typically determined as the temperature at which a significant weight loss (e.g., 5%) is observed.[5]

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of a pentafluorosulfanyl arene.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments, Mettler Toledo).

Experimental Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the pentafluorosulfanyl arene sample into a clean DSC pan (aluminum is common for non-volatile samples).

-

For potentially volatile samples, use hermetically sealed pans to prevent mass loss before decomposition.

-

Crimp the lid securely onto the pan.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Maintain a continuous flow of inert gas (e.g., nitrogen) through the cell to provide a stable thermal environment.

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature below any expected transitions.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature beyond the decomposition point.[6]

-

-

Data Acquisition and Analysis:

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

The resulting DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) events as peaks.

-

The onset temperature of an exothermic peak can indicate the start of decomposition. The area under the peak is proportional to the enthalpy change of the transition.

-

Key Synthetic Pathways and Experimental Workflows

The synthesis of pentafluorosulfanyl arenes is a critical aspect of their study and application. Below are visualizations of two key synthetic methodologies, presented as DOT language diagrams.

Synthesis of Pentafluorosulfanyl Arenes via Oxidative Fluorination of Diaryl Disulfides

This is a common and foundational method for introducing the SF₅ group onto an aromatic ring.[7]

Ortho-Functionalization of Pentafluorosulfanyl Arenes via In Situ Lithiation

This method allows for the targeted functionalization of the position ortho to the SF₅ group, a synthetically challenging transformation.[8]

Conclusion

The exceptional thermal stability of pentafluorosulfanyl arenes is a cornerstone of their utility in modern chemistry. As this guide has detailed, this stability can be reliably quantified through standard thermal analysis techniques, provided that carefully controlled experimental protocols are followed. The synthetic pathways, while historically challenging, are continually being refined, opening new avenues for the creation of novel SF₅-containing molecules. For researchers in drug discovery and materials science, a thorough understanding of the thermal properties and synthetic accessibility of these compounds is essential for harnessing their full potential to create the next generation of highly stable and functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tainstruments.com [tainstruments.com]

- 5. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Pentafluorosulfanyl Substitution on the Lipophilicity of Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest in medicinal chemistry and drug discovery. Its unique combination of properties, including high electronegativity, metabolic stability, and considerable steric bulk, makes it an attractive alternative to more traditional moieties like the trifluoromethyl (CF3) or tert-butyl groups. A critical physicochemical parameter influenced by the introduction of the SF5 group is lipophilicity, typically quantified as the logarithm of the octanol-water partition coefficient (logP). Lipophilicity is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the lipophilicity of SF5-substituted anilines, presenting quantitative data, detailed experimental protocols for logP determination, and visualizations of key concepts.

The Physicochemical Impact of the SF5 Group

The SF5 group exerts a profound influence on the electronic and physical properties of the aniline ring. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, significantly impacts the pKa of the anilino group. This electronic effect, coupled with the group's inherent lipophilicity, dictates the overall logP of the molecule.

The lipophilicity of a substituent is often described by the Hansch parameter (π), which represents the contribution of that substituent to the logP of a parent compound. The SF5 group possesses a high Hansch parameter, indicating its significant contribution to increasing the lipophilicity of a molecule.[1]

Quantitative Analysis of Lipophilicity

To provide a quantitative understanding of the effect of the SF5 group on the lipophilicity of anilines, a series of representative compounds were selected, and their logP values were calculated using the Molinspiration online property calculation toolkit. This fragment-based approach provides reliable predictions for a wide range of organic molecules.[2][3][4]

| Compound Name | Structure | Calculated logP |

| Aniline | 0.90 | |

| 2-(Pentafluorosulfanyl)aniline | 2.85 | |

| 3-(Pentafluorosulfanyl)aniline | 2.94 | |

| 4-(Pentafluorosulfanyl)aniline | 2.94 | |

| 2-Chloro-4-(pentafluorosulfanyl)aniline | 3.65 | |

| 3-Methyl-4-(pentafluorosulfanyl)aniline | 3.42 | |

| N-Methyl-4-(pentafluorosulfanyl)aniline | 3.19 |

Note: The logP values presented in this table are calculated values and serve as a guide for understanding the relative lipophilicity of these compounds.

Experimental Determination of logP

The accurate determination of logP is crucial for drug development. The two most widely accepted methods for experimental logP determination are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement principle.

Protocol:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period. For ionizable compounds like anilines, a buffer solution (e.g., phosphate buffer, pH 7.4) is used instead of pure water to determine the distribution coefficient (logD).

-

Sample Preparation: A stock solution of the SF5-substituted aniline is prepared in a suitable solvent (e.g., DMSO).

-

Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

-

Equilibration: The flask is shaken vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of the SF5-substituted aniline in each phase is determined using a suitable analytical technique, typically HPLC with UV detection.

-

Calculation of logP: The logP is calculated using the following formula: logP = log([Concentration in n-octanol] / [Concentration in aqueous phase])

HPLC-Based Method

HPLC-based methods offer a faster and more automated alternative to the shake-flask method. They rely on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. A reverse-phase C18 column is commonly used.

-

Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer).

-

Calibration: A series of standard compounds with known logP values are injected onto the HPLC system. The retention time (t_R_) for each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') versus the known logP values. The retention factor is calculated as: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Sample Analysis: The SF5-substituted aniline is dissolved in the mobile phase and injected onto the HPLC system. Its retention time is measured.

-

logP Determination: The log k' for the SF5-substituted aniline is calculated, and its logP value is determined from the calibration curve.

Visualizing the Core Concepts

To further elucidate the relationships between molecular structure, physicochemical properties, and experimental workflows, the following diagrams are provided.

Caption: Factors influencing the lipophilicity of SF5-anilines.

Caption: Workflow for the shake-flask logP determination method.

Conclusion

The incorporation of a pentafluorosulfanyl group into the aniline scaffold significantly increases its lipophilicity. This is a direct consequence of the high intrinsic lipophilicity of the SF5 group, as indicated by its Hansch parameter. The strong electron-withdrawing nature of the SF5 group also modulates the overall physicochemical profile of the molecule. For drug development professionals, a thorough understanding and accurate determination of the logP of SF5-substituted anilines are paramount for predicting their ADME properties and for the rational design of novel therapeutic agents with improved pharmacokinetic profiles. The data and protocols presented in this guide offer a foundational resource for researchers working with this important class of compounds.

References

The "Super-Trifluoromethyl" Group: A Technical Guide to Its Properties and Impact in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group, often dubbed the "super-trifluoromethyl" group for its profound impact on molecular properties, has become a cornerstone of modern medicinal chemistry. Its introduction into a drug candidate can dramatically alter physicochemical and biological characteristics, leading to significant improvements in efficacy, pharmacokinetics, and overall therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the core properties, effects, and experimental considerations associated with the trifluoromethyl group, offering a comprehensive resource for researchers in drug discovery and development.

Core Properties of the Trifluoromethyl Group

The unique attributes of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms, which imparts distinct electronic and steric properties that differ significantly from its hydrocarbon analogue, the methyl (CH3) group.[3]

Physicochemical Properties